molecular formula C13H12O4 B2923931 2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid CAS No. 864466-10-4

2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B2923931
CAS No.: 864466-10-4
M. Wt: 232.235
InChI Key: OKUHJKCNINJNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid (CAS 864466-10-4) is a high-purity benzofuran derivative with the molecular formula C13H12O4 and a molecular weight of 232.24 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research, particularly for constructing more complex heterocyclic systems. Its structure, featuring both acetyl and acetic acid functional groups on the benzofuran core, makes it a versatile building block for exploring structure-activity relationships. Research into analogous 2-acyl-6-methylbenzo[b]furan-3-acetic acid derivatives has demonstrated their utility as key precursors in reactions with nucleophiles like hydrazine, leading to novel compounds with potential antimicrobial properties . Furthermore, benzofuran derivatives, as a class, are extensively investigated for their diverse biological activities, with studies highlighting their significant potential in therapeutic areas such as oncology and metabolic diseases . This product is provided as a powder and is recommended for storage at room temperature . This chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(2-acetyl-6-methyl-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-7-3-4-9-10(6-12(15)16)13(8(2)14)17-11(9)5-7/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHJKCNINJNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Large-scale production would likely involve continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions that are activated by the electron-donating groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit certain enzymes and receptors, which can lead to various therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Notes
This compound 2-Acetyl, 6-Methyl C₁₃H₁₂O₄ 232.23 Ketone reactivity; moderate lipophilicity
2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid 6-Hydroxy C₁₀H₈O₄ 192.17 High acidity (pKa ~4.5); hydrogen bonding
2-(6-Methoxybenzofuran-3-yl)acetic acid 6-Methoxy C₁₁H₁₀O₄ 206.19 Increased lipophilicity (logP ~1.8)
2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid 6,7-Difluoro C₁₀H₆F₂O₃ 212.15 Enhanced metabolic stability; electron-withdrawing effects
2-[6-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid 6-(Difluoromethoxy) C₁₁H₈F₂O₄ 242.18 High polarity; potential bioavailability challenges

Key Observations:

  • Acetyl and Methyl Groups (Target Compound): The acetyl group at position 2 introduces a reactive ketone moiety, enabling nucleophilic additions or redox reactions.
  • Hydroxy vs. Methoxy Substitution: The 6-hydroxy analog (CAS 69716-04-7) exhibits higher acidity due to its phenolic -OH group, facilitating salt formation and hydrogen bonding. In contrast, the 6-methoxy analog (CAS 69716-05-8) is less acidic but more lipophilic, favoring passive diffusion across biological membranes .
  • Fluorinated Derivatives: Fluorine atoms in 6,7-difluoro and 6-(difluoromethoxy) analogs enhance metabolic stability and modulate electronic properties.

Biological Activity

2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid, a compound belonging to the benzofuran family, has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzofuran moiety with an acetyl and acetic acid functional group. This configuration contributes to its biological activity through interactions with various cellular targets.

Anticancer Activity

Several studies have reported on the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)0.14Induction of apoptosis via caspase activation
HCT-116 (Colon Cancer)0.17Inhibition of cell proliferation
A549 (Lung Cancer)0.06Disruption of microtubule dynamics
Hep G2 (Liver Cancer)0.59Interaction with tubulin

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, primarily through mechanisms involving apoptosis and disruption of cellular structures essential for mitosis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Its effectiveness against various bacterial strains is summarized below:

Microorganism Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Candida albicans16.69

The compound demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Case Studies and Research Findings

A series of studies have explored the synthesis and biological evaluation of benzofuran derivatives, including this compound:

  • Cytotoxicity Study : One study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .
  • Antimicrobial Evaluation : Another investigation highlighted its effectiveness against a range of microbial pathogens, supporting its potential use as an antimicrobial agent in clinical settings .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression, indicating a potential pathway for therapeutic application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via hydrolysis of ester precursors under alkaline conditions. For example, refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide in a methanol-water mixture (1:1 v/v) for 5 hours yields the carboxylic acid derivative with 82% efficiency after purification via column chromatography (ethyl acetate) . Key variables include reaction time, solvent polarity, and base concentration, which affect de-esterification rates and purity.

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

  • Methodological Answer : Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) and high-resolution mass spectrometry (HRMS). For instance, Thermo Scientific reports 96% purity for analogous benzofuran derivatives using HPLC, with spectral data cross-referenced against known databases .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

  • Methodological Answer : Safety data sheets (SDS) for structurally similar compounds (e.g., 2-(6-Methoxybenzofuran-3-yl)acetic acid) advise using personal protective equipment (PPE), including nitrile gloves and safety goggles. Inhalation risks necessitate fume hood use, while skin contact requires immediate washing with soap and water. Emergency procedures include eye rinsing for 15 minutes and medical consultation for ingestion .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies for benzofuran derivatives suggest storage at –20°C in inert atmospheres (e.g., argon) to prevent oxidation. Hydroxyl-containing analogs (e.g., 2-(6-Hydroxybenzofuran-3-yl)acetic acid) are prone to photodegradation, necessitating amber vials for light-sensitive storage .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallization behavior of this compound?

  • Methodological Answer : X-ray crystallography of analogous compounds (e.g., 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) reveals that carboxyl groups form centrosymmetric dimers via O–H···O hydrogen bonds, stabilizing the crystal lattice. Planarity of the benzofuran moiety (mean deviation: 0.005 Å) further enhances packing efficiency .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer : Discrepancies in 1^1H NMR chemical shifts may arise from solvent polarity or pH variations. For example, acidic protons in carboxyl groups exhibit downfield shifts in DMSO-d6 versus CDCl3. Cross-validation using computational tools (e.g., density functional theory (DFT) simulations) can reconcile experimental and theoretical data .

Q. How can structure-activity relationships (SAR) guide pharmacological studies of this compound?

  • Methodological Answer : Benzofuran derivatives exhibit antimicrobial and antitumor activities linked to substituent effects. The acetyl group at position 2 may enhance lipophilicity, improving membrane permeability, while the methyl group at position 6 could sterically hinder metabolic degradation. In vitro assays (e.g., MIC tests against S. aureus) and molecular docking studies are recommended to validate these hypotheses .

Q. What advanced analytical techniques are critical for studying degradation pathways?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products under stress conditions (e.g., heat, light). For instance, photooxidation of the benzofuran ring generates quinone derivatives, detectable via MS fragmentation patterns and UV-Vis spectral shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.